molecular formula C20H25F3N6O2S B610828 6-Amino-2-((3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-methyl-5-((2-(trifluoromethyl)pyridin-3-yl)thio)pyrimidin-4(3H)-one

6-Amino-2-((3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-methyl-5-((2-(trifluoromethyl)pyridin-3-yl)thio)pyrimidin-4(3H)-one

Cat. No.: B610828
M. Wt: 470.5 g/mol
InChI Key: QZHZIDHAIVAHMD-SMDDNHRTSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

SHP394 has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SHP394 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route is proprietary, but it generally involves the use of organic solvents, catalysts, and controlled reaction environments to achieve high purity and yield .

Industrial Production Methods: Industrial production of SHP394 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure consistency and purity. The compound is typically produced in batch reactors, followed by purification steps such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: SHP394 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .

Mechanism of Action

SHP394 exerts its effects by selectively inhibiting the protein tyrosine phosphatase SHP2. This inhibition blocks the downstream signaling pathways, including the ERK1/2 and AKT pathways, which are crucial for cell growth and survival. By targeting SHP2, SHP394 disrupts the signaling network that supports cancer cell proliferation and survival .

Comparison with Similar Compounds

    SHP099: Another allosteric inhibitor of SHP2 with similar inhibitory effects.

    RMC-4550: A selective SHP2 inhibitor with potent anti-cancer activity.

Uniqueness of SHP394: SHP394 stands out due to its high lipophilic efficiency, improved potency, and enhanced pharmacokinetic properties. These characteristics make it a more effective and reliable inhibitor compared to other similar compounds .

Properties

IUPAC Name

6-amino-2-[(3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-methyl-5-[2-(trifluoromethyl)pyridin-3-yl]sulfanylpyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25F3N6O2S/c1-11-14(24)19(10-31-11)5-8-29(9-6-19)18-27-16(25)13(17(30)28(18)2)32-12-4-3-7-26-15(12)20(21,22)23/h3-4,7,11,14H,5-6,8-10,24-25H2,1-2H3/t11-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHZIDHAIVAHMD-SMDDNHRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2(CCN(CC2)C3=NC(=C(C(=O)N3C)SC4=C(N=CC=C4)C(F)(F)F)N)CO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](C2(CCN(CC2)C3=NC(=C(C(=O)N3C)SC4=C(N=CC=C4)C(F)(F)F)N)CO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25F3N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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